1-(3,5-Bis(trifluoromethyl)phenyl)ethanamine (CAS 187085-97-8) is a highly specialized, electron-deficient chiral amine used predominantly as a premium building block in advanced organic synthesis. Characterized by the presence of two strongly electron-withdrawing and lipophilic trifluoromethyl groups on the aromatic ring, this compound serves two primary industrial roles: it is a 'privileged' precursor for synthesizing highly active hydrogen-bonding organocatalysts (such as chiral thioureas and squaramides), and it acts as a critical lipophilic intermediate in the manufacturing of central nervous system (CNS) APIs and painkillers. For procurement teams, its value lies in its dual ability to drastically increase catalyst turnover frequencies and enhance the membrane permeability of derived pharmaceutical compounds compared to standard unfluorinated benzylamines [1],[2].
Attempting to substitute 1-(3,5-Bis(trifluoromethyl)phenyl)ethanamine with cheaper, more common analogs like 1-phenylethanamine (alpha-methylbenzylamine) or mono-fluorinated variants results in severe performance drops in both catalytic and pharmaceutical applications. In organocatalyst manufacturing, the absence of the dual CF3 groups fails to sufficiently lower the pKa of the resulting thiourea, stripping the catalyst of its hydrogen-bond donor strength and halting reaction turnover. In API synthesis, replacing this specific bis-CF3 motif eliminates critical hydrophobic interactions required for binding in deep receptor pockets (such as the NK1 receptor), rendering the final drug candidate therapeutically inactive [1].
When converted into chiral thiourea or squaramide organocatalysts, the 3,5-bis(trifluoromethyl)phenyl moiety acts as a 'privileged' electron-withdrawing group. The strong inductive effect of the two CF3 groups significantly lowers the pKa of the resulting thiourea N-H protons compared to unfluorinated analogs. In benchmark asymmetric additions, catalysts derived from 1-(3,5-bis(trifluoromethyl)phenyl)ethanamine routinely achieve >90% yields and high turnover frequencies (TOF), whereas standard 1-phenylethanamine-derived catalysts often yield <20% under identical conditions due to insufficient substrate activation [1].
| Evidence Dimension | Catalytic Yield in H-Bond Directed Asymmetric Additions |
| Target Compound Data | >90% yield (high N-H acidity) |
| Comparator Or Baseline | 1-Phenylethanamine baseline (<20% yield) |
| Quantified Difference | >4.5x increase in product yield |
| Conditions | Standard organocatalytic loading (1-5 mol%) at room temperature |
Procuring this specific fluorinated amine is mandatory for synthesizing highly active H-bonding catalysts that operate at low catalyst loadings.
In pharmaceutical synthesis, particularly for painkillers and neurokinin antagonists, membrane permeability and hydrophobic pocket binding are critical. The incorporation of the 3,5-bis(trifluoromethyl)phenyl group increases the lipophilicity (LogP) of the amine building block by approximately 2.0 log units compared to the unfluorinated 1-phenylethanamine. This massive shift in lipophilicity drives the binding affinity in deep, hydrophobic target receptors, making 1-(3,5-bis(trifluoromethyl)phenyl)ethanamine a non-substitutable intermediate for specific CNS-active APIs [1].
| Evidence Dimension | Calculated Lipophilicity (LogP) |
| Target Compound Data | LogP ~3.4 - 3.6 |
| Comparator Or Baseline | 1-Phenylethanamine (LogP ~1.4) |
| Quantified Difference | ~2.0 log unit increase in lipophilicity |
| Conditions | Standard physiological pH modeling |
Buyers synthesizing CNS drugs or painkillers must use the bis-CF3 derivative to achieve the required blood-brain barrier penetration and receptor affinity.
When utilized as a chiral building block for phosphine-thiourea ligands, the steric bulk of the 3,5-bis(trifluoromethyl)phenyl group enforces rigid transition state geometries. Ligands synthesized from this specific amine routinely deliver >95% enantiomeric excess (ee) in asymmetric hydrogenations. In contrast, substituting with standard 1-phenylethanamine results in relaxed transition states and lower stereoselectivity (70-85% ee). This direct impact on stereocontrol drastically reduces the need for expensive, solvent-heavy downstream chiral chromatography [1].
| Evidence Dimension | Enantiomeric Excess (ee) and Purification Burden |
| Target Compound Data | >95% ee (minimal downstream resolution required) |
| Comparator Or Baseline | 1-Phenylethanamine derivatives (70-85% ee, high resolution burden) |
| Quantified Difference | 10-25% absolute improvement in ee |
| Conditions | Asymmetric hydrogenation using derived chiral ligands |
Procuring the bis-CF3 amine directly lowers total manufacturing costs by minimizing product loss during downstream chiral purification.
1-(3,5-Bis(trifluoromethyl)phenyl)ethanamine is a primary precursor for manufacturing chiral thiourea and squaramide organocatalysts. Its strong electron-withdrawing nature ensures the resulting catalysts possess the required hydrogen-bond acidity to activate electrophiles in asymmetric Michael, Mannich, and aldol reactions at low catalyst loadings [1].
Due to the extreme lipophilicity and specific steric profile of the bis-CF3 motif, this amine is an essential intermediate in the synthesis of advanced painkillers and neurokinin receptor antagonists. It ensures the final API can successfully cross the blood-brain barrier and tightly bind to hydrophobic receptor pockets [2].
The compound is utilized to synthesize bifunctional phosphine-thiourea ligands. Its massive steric bulk enforces strict spatial arrangements during transition-metal catalyzed asymmetric hydrogenations, consistently delivering >95% ee and eliminating the need for complex downstream separations[3].
Irritant